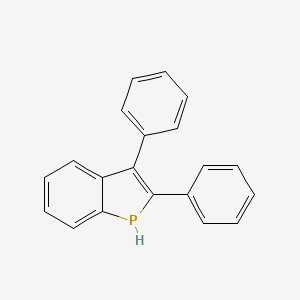
2,3-diphenyl-1H-phosphindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-1H-phosphindole is a heterocyclic compound that features a phosphindole core with two phenyl groups attached at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenyl-1H-phosphindole typically involves the intramolecular addition reaction of vinyllithium to phosphine oxides. This reaction is mediated by tert-butyllithium (t-BuLi) and proceeds through an addition and concerted aryl migration process . The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenyl-1H-phosphindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the phosphindole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2,3-Diphenyl-1H-phosphindole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,3-diphenyl-1H-phosphindole exerts its effects involves its interaction with various molecular targets. The compound can participate in electron transfer processes and form coordination complexes with metals. These interactions can influence biological pathways and chemical reactions, making it a versatile compound in both research and industrial applications .
Comparison with Similar Compounds
2,3-Diphenyl-1H-pyrazole: Another heterocyclic compound with similar structural features but different chemical properties.
2,3-Diphenyl-1H-indole: Shares the phenyl groups at the 2 and 3 positions but has a nitrogen atom in the ring instead of phosphorus.
Uniqueness: 2,3-Diphenyl-1H-phosphindole is unique due to the presence of the phosphorus atom in its ring structure.
Properties
CAS No. |
919766-04-4 |
|---|---|
Molecular Formula |
C20H15P |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2,3-diphenyl-1H-phosphindole |
InChI |
InChI=1S/C20H15P/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14,21H |
InChI Key |
WOBQMCNOOMWADT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(PC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















